Motexafin

Description

Properties

CAS No. |

189752-49-6 |

|---|---|

Molecular Formula |

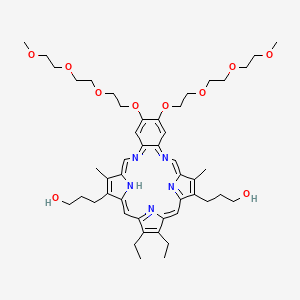

C48H67N5O10 |

Molecular Weight |

874.1 g/mol |

IUPAC Name |

3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26,27-pentazapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6(27),7,9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol |

InChI |

InChI=1S/C48H67N5O10/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40/h27-32,52,54-55H,7-26H2,1-6H3 |

InChI Key |

JFOHFDSMPQIOES-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=C2)N5)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Motexafin Gadolinium in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Motexafin gadolinium (MGd), a texaphyrin-based metallodrug, has demonstrated a multi-faceted mechanism of action in cancer cells, positioning it as a promising agent for combination therapies. This technical guide provides a comprehensive overview of the core mechanisms through which MGd exerts its anti-neoplastic effects. These include the induction of oxidative stress via redox cycling, the direct inhibition of key metabolic enzymes, and the disruption of intracellular zinc homeostasis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the involved signaling pathways to facilitate a deeper understanding of MGd's therapeutic potential.

Core Mechanisms of Action

This compound gadolinium's efficacy as an anti-cancer agent stems from its ability to simultaneously disrupt multiple critical cellular processes. Its unique chemical structure, featuring an expanded porphyrin-like ring complexed with a gadolinium(III) ion, allows it to selectively accumulate in tumor cells and act as a potent redox mediator.[1] The primary mechanisms of action are detailed below.

Redox Cycling and Induction of Oxidative Stress

MGd is a highly redox-active molecule that can accept electrons from intracellular reducing agents, such as NADPH and ascorbate.[2] It then transfers these electrons to molecular oxygen, generating reactive oxygen species (ROS) like superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂). This process, known as futile redox cycling, leads to a depletion of the cell's reducing equivalents and a significant increase in oxidative stress, ultimately triggering apoptotic cell death.[3]

Direct Enzyme Inhibition

MGd has been shown to be a direct inhibitor of two critical enzymes involved in cancer cell proliferation and survival: thioredoxin reductase (TrxR) and ribonucleotide reductase (RNR).[4][5]

-

Thioredoxin Reductase (TrxR): This enzyme is a key component of the thioredoxin system, which plays a vital role in maintaining the cellular redox balance and is often overexpressed in cancer cells. MGd acts as a non-competitive inhibitor of TrxR, further exacerbating oxidative stress.[5]

-

Ribonucleotide Reductase (RNR): RNR is essential for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. Inhibition of RNR by MGd disrupts DNA replication and repair, leading to cell cycle arrest and apoptosis.[4][6] MGd is believed to inhibit RNR through at least two mechanisms: preventing the oligomerization of its subunits and directly inhibiting the large catalytic subunit.[4]

Disruption of Zinc Homeostasis

MGd treatment has been demonstrated to disrupt zinc metabolism in cancer cells, leading to an increase in intracellular free zinc levels.[3][7] Elevated free zinc can contribute to oxidative stress and induce apoptosis. This effect is synergistic with the direct ROS-generating activity of MGd.

Quantitative Data

The following tables summarize key quantitative data related to the anti-cancer activity of this compound gadolinium.

Table 1: Enzyme Inhibition Kinetics

| Enzyme | Species | Inhibitor | IC₅₀ (µM) | Kₘ (µM) | kcat/Kₘ (M⁻¹s⁻¹) | Notes | Reference(s) |

| Thioredoxin Reductase (TrxR) | Rat | This compound Gadolinium | 6 | 8.65 | 4.86 x 10⁴ | Non-competitive inhibition. | [5] |

| Ribonucleotide Reductase (RNR) | Mouse | This compound Gadolinium | 2 | - | - | With 3 µM reduced human Trx as electron donor. | [5] |

| Ribonucleotide Reductase (RNR) | Mouse | This compound Gadolinium | 6 | - | - | With 4 mM dithiothreitol (B142953) as electron donor. | [5] |

Table 2: Induction of Oxidative Stress and Disruption of Zinc Homeostasis

| Cell Line | Treatment | Fold Increase in ROS | Fold Increase in Free Zinc | Reference(s) |

| Ramos (B-cell lymphoma) | 10 µM MGd | Not explicitly quantified, but increased dichlorofluorescein fluorescence observed. | ~1.5 | [3] |

| Ramos (B-cell lymphoma) | 10 µM MGd + 50 µM Zinc Acetate | Not explicitly quantified, but synergistic increase in dichlorofluorescein fluorescence observed. | ~2.5 | [3] |

| PC3 (prostate cancer) | 50 µM MGd | Not explicitly quantified, but increased fluorescence observed. | ~2 | [7] |

Table 3: Summary of Selected Clinical Trial Outcomes

| Trial Phase | Cancer Type | Treatment | Key Outcomes | Reference(s) |

| Phase III | Brain Metastases from Solid Tumors | WBRT +/- 5 mg/kg/d MGd | No significant difference in overall survival. Improved time to neurologic progression in lung cancer patients. | [5] |

| Phase Ib/II | Brain Metastases | WBRT + 0.3-8.4 mg/kg MGd | MTD: 6.3 mg/kg. Radiologic response rate: 72% in Phase II. Median survival: 4.7 months. | [8] |

| Phase I/II Lead-in | Brain Metastases | WBRT + 5.0 mg/kg/d MGd | Radiologic response rate: 68%. Median survival: 5.0 months. | [9] |

| Phase I/II | Relapsed Non-Hodgkin's Lymphoma | Zevalin + 2.5-5.0 mg/kg MGd | Overall response rate: 57% (46% complete response). | [10] |

Signaling Pathways

The multifaceted mechanism of action of this compound gadolinium culminates in the induction of apoptosis. The following diagram illustrates the key signaling pathways involved.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound gadolinium's mechanism of action.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

-

Culture cancer cells to the desired confluency in a multi-well plate.

-

Wash the cells with a serum-free medium or phosphate-buffered saline (PBS).

-

Load the cells with 10 µM DCFH-DA in a serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Treat the cells with the desired concentrations of this compound gadolinium and/or other agents in a phenol (B47542) red-free medium.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader or flow cytometer.

-

The fold increase in ROS is calculated relative to the untreated control cells.

Thioredoxin Reductase (TrxR) Activity Assay

Principle: The activity of TrxR is measured by its ability to reduce 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the presence of NADPH, producing 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

Protocol:

-

Prepare cell lysates from treated and untreated cancer cells.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

In a 96-well plate, add a reaction mixture containing Tris-HCl buffer (pH 7.5), EDTA, NADPH, and the cell lysate.

-

Initiate the reaction by adding DTNB.

-

Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.

-

The TrxR activity is calculated from the rate of TNB formation and normalized to the protein concentration.

-

For inhibition studies, pre-incubate the cell lysate with various concentrations of this compound gadolinium before adding DTNB.

Ribonucleotide Reductase (RNR) Activity Assay

Principle: RNR activity is determined by measuring the conversion of a radiolabeled ribonucleotide (e.g., [³H]CDP) to its corresponding deoxyribonucleotide.

Protocol:

-

Prepare partially purified RNR from cell extracts.

-

The assay mixture contains buffer, dithiothreitol (or reduced thioredoxin), magnesium acetate, ATP, the radiolabeled ribonucleotide substrate, and the enzyme preparation.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding perchloric acid.

-

Separate the deoxyribonucleotide product from the ribonucleotide substrate using an appropriate chromatographic method (e.g., anion-exchange chromatography).

-

Quantify the radioactivity of the deoxyribonucleotide fraction using liquid scintillation counting.

-

For inhibition studies, pre-incubate the enzyme with various concentrations of this compound gadolinium before adding the substrate.

Measurement of Intracellular Free Zinc

Principle: Fluorescent zinc indicators, such as FluoZin-3 AM, are cell-permeable dyes that exhibit a significant increase in fluorescence intensity upon binding to free zinc ions.

Protocol:

-

Culture cancer cells on glass coverslips or in a multi-well plate.

-

Wash the cells with a balanced salt solution.

-

Load the cells with 1-5 µM FluoZin-3 AM for 30-60 minutes at 37°C.

-

Wash the cells to remove the extracellular dye.

-

Treat the cells with this compound gadolinium.

-

Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader at an excitation of ~494 nm and an emission of ~516 nm.

-

The change in intracellular free zinc is determined by the change in fluorescence intensity compared to untreated controls.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound gadolinium for the desired duration.

-

Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Conclusion

This compound gadolinium exhibits a robust and multi-pronged anti-cancer mechanism of action. By inducing oxidative stress, inhibiting critical enzymes, and disrupting zinc homeostasis, MGd creates a cellular environment that is inhospitable to cancer cell survival and proliferation. This complex mechanism underscores its potential as a standalone therapeutic and as a potent sensitizer (B1316253) for radiotherapy and chemotherapy. The quantitative data and experimental protocols provided in this guide offer a foundation for further research and development of this promising anti-neoplastic agent.

References

- 1. This compound gadolinium - Wikipedia [en.wikipedia.org]

- 2. This compound gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound gadolinium, a tumor-selective drug targeting thioredoxin reductase and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Survival and neurologic outcomes in a randomized trial of this compound gadolinium and whole-brain radiation therapy in brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of inhibition of ribonucleotide reductase with this compound gadolinium (MGd) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Multicenter phase Ib/II trial of the radiation enhancer this compound gadolinium in patients with brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lead-in phase to randomized trial of this compound gadolinium and whole-brain radiation for patients with brain metastases: centralized assessment of magnetic resonance imaging, neurocognitive, and neurologic end points - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacyclics, Inc. Release: Phase 1/2 Trial of this compound Gadolinium Plus Antibody Targeted Radiation Therapy Demonstrates High Complete Response Rate in Patients With Non-Hodgkin's Lymphoma - BioSpace [biospace.com]

An In-depth Technical Guide to the Redox Properties of Motexafin Gadolinium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Motexafin Gadolinium (MGd, Xcytrin®) is a synthetic expanded porphyrin molecule with potent and multifaceted redox properties that underpin its anticancer activity. This technical guide provides a comprehensive overview of the core mechanisms by which MGd disrupts cellular redox homeostasis, leading to oxidative stress and apoptosis in cancer cells. Key aspects covered include its futile redox cycling, interaction with cellular reductants, inhibition of critical redox-active enzymes, and the subsequent impact on cellular signaling pathways. This document synthesizes quantitative data from pivotal studies, details relevant experimental protocols, and visualizes complex biological processes to serve as a valuable resource for researchers in oncology and drug development.

Introduction

This compound Gadolinium is a member of the texaphyrin family, characterized by a large aromatic core that can chelate a gadolinium (III) ion.[1] Its selective accumulation in tumor cells and its unique mechanism of action as a redox-active agent have made it a subject of significant interest in cancer therapy, both as a standalone agent and as a sensitizer (B1316253) for radiation and chemotherapy.[2][3][4] The core of MGd's anticancer effect lies in its ability to act as a redox mediator, catalyzing the oxidation of various intracellular reducing species and thereby generating reactive oxygen species (ROS) in a process known as futile redox cycling.[4][5][6] This disruption of the delicate redox balance in cancer cells, which are often already under a heightened state of oxidative stress, pushes them beyond a tolerable threshold, leading to programmed cell death.[4]

Redox Cycling and Generation of Reactive Oxygen Species

This compound Gadolinium possesses a strong affinity for electrons, making it easily reduced.[6] In the intracellular environment, MGd accepts electrons from a variety of reducing metabolites, including ascorbate, nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), and glutathione (B108866) (GSH).[4][5] The reduced MGd radical then reacts with molecular oxygen to produce superoxide (B77818) (O₂⁻), regenerating the parent MGd molecule and allowing the cycle to continue.[6] This futile cycling leads to a sustained production of ROS, primarily superoxide and its dismutation product, hydrogen peroxide (H₂O₂).[5][6]

Interaction with and Inhibition of Key Redox Enzymes

A primary molecular target of this compound Gadolinium's redox activity is the thioredoxin system, a critical component of cellular antioxidant defense and redox signaling.

Thioredoxin Reductase (TrxR)

This compound Gadolinium is a substrate for and an inhibitor of thioredoxin reductase (TrxR), a selenoenzyme that reduces thioredoxin (Trx).[5][6] The reaction of MGd with NADPH is significantly accelerated by TrxR.[6] MGd acts as a non-competitive inhibitor of rat TrxR.[5] This inhibition disrupts the cell's ability to reduce oxidized thioredoxin, impairing its antioxidant and other vital cellular functions.[5][6]

Ribonucleotide Reductase (RNR)

The thioredoxin system is responsible for supplying reducing equivalents to ribonucleotide reductase (RNR), the enzyme essential for the synthesis of deoxyribonucleotides for DNA replication and repair.[5] By targeting the TrxR/Trx system, this compound Gadolinium indirectly and directly inhibits RNR activity.[5]

Quantitative Data on Redox Properties

The following tables summarize key quantitative data regarding the redox-mediated effects of this compound Gadolinium.

Table 1: Inhibition of Redox-Active Enzymes by this compound Gadolinium

| Enzyme Target | Organism/System | Inhibition Parameter | Value | Reference |

| Thioredoxin Reductase 1 (TrxR1) | Human/Rat | Km (as a substrate) | 8.65 µM | [5] |

| Thioredoxin Reductase 1 (TrxR1) | Human/Rat | kcat/Km (as a substrate) | 4.86 x 10⁴ M⁻¹s⁻¹ | [5] |

| Thioredoxin Reductase (TrxR) | Rat | IC₅₀ (non-competitive inhibitor) | 6 µM | [5] |

| Ribonucleotide Reductase (RNR) | Mouse (recombinant) | IC₅₀ (with reduced human Trx) | 2 µM | [5] |

| Ribonucleotide Reductase (RNR) | Mouse (recombinant) | IC₅₀ (with DTT) | 6 µM | [5] |

Table 2: Cellular Effects Related to Redox Properties of this compound Gadolinium

| Cell Line | Treatment | Effect | Fold Increase / Percentage | Reference |

| Ramos (B-cell lymphoma) | 10 µM MGd + 50 µM Zinc Acetate (B1210297) (4h) | Intracellular Free Zinc (FluoZin-3) | ~4.2-fold | [7] |

| Ramos (B-cell lymphoma) | 10 µM MGd + 50 µM Zinc Acetate (4h) | Oxidative Stress (DCF fluorescence) | ~3.5-fold | [7] |

| Ramos (B-cell lymphoma) | 10 µM MGd + 50 µM Zinc Acetate (24h) | Apoptosis (Annexin V staining) | ~68% | [7] |

| HF-1 (Follicular lymphoma) | 10 µM MGd + 50 µM Zinc Acetate (4h) | Intracellular Free Zinc (FluoZin-3) | ~2.5-fold | [7] |

| HF-1 (Follicular lymphoma) | 10 µM MGd + 50 µM Zinc Acetate (4h) | Oxidative Stress (DCF fluorescence) | ~2.0-fold | [7] |

Impact on Cellular Signaling Pathways

The oxidative stress induced by this compound Gadolinium triggers a cascade of cellular signaling events, ultimately leading to apoptosis.

Induction of Apoptosis

MGd induces apoptosis through the intrinsic, or mitochondrial, pathway.[8] This is characterized by a loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspase-9, which then activates downstream executioner caspases like caspase-3.[8] This process is caspase-dependent.[8]

Upregulation of Stress-Response Genes

Treatment with this compound Gadolinium leads to the upregulation of various stress-related genes.[4] Gene expression profiling has shown increased transcription of genes regulated by metal response element-binding transcription factor-1 (MTF-1) and hypoxia-inducible transcription factor-1 (HIF-1).[9] In combination with zinc, MGd also induces transcripts regulated by NF-E2-related transcription factor 2 (Nrf2), a key regulator of the antioxidant response.[9]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the redox properties of this compound Gadolinium.

Thioredoxin Reductase Activity Assay

-

Principle: The activity of TrxR is measured by its ability to catalyze the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH, producing the yellow-colored product 5-thio-2-nitrobenzoic acid (TNB), which is monitored spectrophotometrically at 412 nm.

-

Procedure Outline:

-

Prepare a reaction mixture containing assay buffer, NADPH, and DTNB.

-

Add the sample containing TrxR (e.g., cell lysate or purified enzyme).

-

To test for inhibition, pre-incubate the enzyme with various concentrations of this compound Gadolinium before adding the substrates.

-

Initiate the reaction by adding the final substrate.

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Calculate the rate of reaction from the linear portion of the absorbance curve. One unit of TrxR activity is defined as the amount of enzyme that catalyzes the formation of 1 nmol of TNB per minute.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) is used to detect intracellular ROS. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Procedure Outline:

-

Culture cells to the desired confluency in a multi-well plate.

-

Wash the cells with a suitable buffer (e.g., PBS or Hanks' Balanced Salt Solution).

-

Load the cells with H₂DCFDA by incubating them in a buffer containing the probe for 30-60 minutes at 37°C.

-

Wash the cells to remove excess probe.

-

Treat the cells with this compound Gadolinium at various concentrations and for different time points. Include appropriate positive (e.g., H₂O₂) and negative controls.

-

Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 495 nm and 529 nm, respectively.

-

The increase in fluorescence intensity is proportional to the level of intracellular ROS.

-

Clonogenic Survival Assay

-

Principle: This assay assesses the ability of a single cell to proliferate and form a colony (a clone of at least 50 cells). It is the gold standard for measuring the cytotoxic and cytostatic effects of a treatment, including radiosensitization.

-

Procedure Outline:

-

Harvest a single-cell suspension of the desired cancer cell line.

-

Plate a known number of cells into multi-well plates. The number of cells plated is dependent on the expected survival fraction for each treatment condition.

-

Allow the cells to adhere overnight.

-

Treat the cells with this compound Gadolinium, ionizing radiation, or a combination of both.

-

Incubate the plates for 1-3 weeks, allowing colonies to form.

-

Fix the colonies with a solution such as a mixture of methanol (B129727) and acetic acid.

-

Stain the colonies with a dye, typically crystal violet.

-

Count the number of colonies containing at least 50 cells.

-

Calculate the plating efficiency and the surviving fraction for each treatment condition to determine the efficacy of the treatment.

-

Cyclic Voltammetry

-

Principle: Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a molecule. It measures the current that develops in an electrochemical cell under conditions where the voltage is varied linearly with time.

-

Experimental Setup:

-

A three-electrode cell is used, consisting of a working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

The experiment is conducted in a suitable solvent (e.g., anhydrous dimethylformamide or an aqueous buffer) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate (B79767) or KCl).

-

The solution is deoxygenated by purging with an inert gas like nitrogen.

-

-

Procedure Outline:

-

Record a CV of the blank electrolyte solution to establish the background current.

-

Add this compound Gadolinium to the cell and record the CV.

-

The potential is swept in one direction (e.g., to more negative potentials) and then reversed.

-

The resulting plot of current versus potential (a voltammogram) will show peaks corresponding to the reduction and oxidation of MGd.

-

The peak potentials provide information about the reduction potential of the molecule. For MGd, quasi-reversible redox waves have been observed at approximately -270 mV and -765 mV in anhydrous DMF.[10]

-

Conclusion

This compound Gadolinium is a potent redox-active agent that disrupts the delicate balance of cancer cell metabolism. Its ability to undergo futile redox cycling, catalyzed by cellular reductants and enzymes like thioredoxin reductase, leads to the sustained production of reactive oxygen species. This, in turn, inhibits crucial enzymes involved in DNA synthesis and repair, and triggers the mitochondrial pathway of apoptosis. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound Gadolinium and the development of novel redox-modulating anticancer agents. The visualization of the key signaling pathways offers a clear framework for understanding the complex biological consequences of its redox activity.

References

- 1. This compound gadolinium: gadolinium (III) texaphyrin, gadolinium texaphyrin, Gd-Tex, GdT2B2, PCI 0120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound gadolinium induces oxidative stress and apoptosis in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound gadolinium, a tumor-selective drug targeting thioredoxin reductase and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound gadolinium induces mitochondrially-mediated caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound gadolinium and zinc induce oxidative stress responses and apoptosis in B-cell lymphoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of Platinum(IV) Prodrugs By this compound Gadolinium as a Redox Mediator: A New Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis and Purification of Motexafin Gadolinium

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of Motexafin gadolinium (MGd), a promising agent in oncology. This document details the synthetic pathways, experimental protocols, and purification methodologies, supported by quantitative data and visual representations to facilitate understanding and replication by researchers in the field.

Introduction to this compound Gadolinium

This compound gadolinium, marketed as Xcytrin®, is a member of the texaphyrin family of expanded porphyrins.[1] These molecules are designed to chelate large metal ions, and the gadolinium (III) complex has garnered significant interest due to its unique properties.[1] MGd acts as a redox mediator, generating reactive oxygen species (ROS) within tumor cells, which are often under higher intrinsic oxidative stress than normal cells.[1][2] This mechanism of action makes it a potent radiosensitizer and chemotherapeutic agent.[3][4] The paramagnetic nature of the gadolinium ion also allows for its use as a magnetic resonance imaging (MRI) contrast agent.[1]

Chemical Synthesis of this compound Gadolinium

The synthesis of this compound gadolinium is a multi-step process that involves the construction of the texaphyrin macrocycle followed by the insertion of the gadolinium ion. An improved, "greener" synthesis has been developed to enhance the overall yield and purity while minimizing the use of hazardous reagents and solvents.[5][6]

Synthesis of the Texaphyrin Ligand

The core of this compound gadolinium is the texaphyrin ligand, a pentaaza expanded porphyrin. The synthesis typically proceeds through the condensation of a tripyrrane dialdehyde (B1249045) with a substituted ortho-phenylenediamine.[5]

A generalized synthetic scheme is presented below:

Caption: Synthetic pathway of this compound Gadolinium.

Experimental Protocols

The following protocols are synthesized from various sources to provide a detailed methodology.

This part of the synthesis can be achieved through a "telescopic" approach, minimizing purification of intermediates.[7]

-

Condensation: React appropriate pyrrole (B145914) precursors in a suitable solvent with an acid catalyst.

-

Purification: The resulting tripyrrane intermediate can be carried forward without extensive purification.

-

Formylation: The tripyrrane is then formylated, typically using a Vilsmeier-Haack type reaction, to yield the dialdehyde.

-

Nitration: A catechol derivative is dinitrated using a mixture of nitric acid and sulfuric acid at low temperatures.

-

Reduction: The dinitro compound is then reduced to the corresponding diamine. A common method is catalytic hydrogenation using a palladium catalyst.

-

Condensation: The tripyrrane dialdehyde and the substituted o-phenylenediamine (B120857) are condensed in a high-dilution reaction, often catalyzed by an acid, to form the non-aromatic texaphyrin macrocycle.

-

Oxidation: The macrocycle is then aromatized. This can be achieved by air oxidation in the presence of a suitable solvent.

-

Reaction Setup: Dissolve the texaphyrin ligand in dry methanol (B129727).

-

Gadolinium Salt Addition: Add a solution of gadolinium (III) acetate (B1210297) (Gd(OAc)₃) in dry methanol to the ligand solution. An excess of the gadolinium salt is typically used.

-

Base Addition: Add triethylamine (B128534) (TEA) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for a specified period until the reaction is complete, which can be monitored by techniques like HPLC.[1]

Quantitative Data from Synthesis

The following table summarizes representative yields and purity data for key steps in the synthesis of this compound gadolinium, based on a greener synthesis approach.

| Step | Intermediate/Product | Yield (%) | Purity (%) (by HPLC) | Reference |

| Dinitro Intermediate Synthesis | Compound 20 | 82 | - | [6] |

| o-Phenylenediamine Derivative Synthesis | - | - | - | - |

| Tripyrrane Dialdehyde Synthesis | Compound 16 | - | - | [6] |

| Texaphyrin Ligand Formation | - | - | ~87.58 | [1] |

| Gadolinium Insertion | This compound Gadolinium (crude) | - | - | [1] |

Purification of this compound Gadolinium

The purification of the final this compound gadolinium product is crucial to ensure its suitability for pharmaceutical applications. The primary method employed for purification is preparative High-Performance Liquid Chromatography (HPLC).

Purification Workflow

Caption: Purification workflow for this compound Gadolinium.

Experimental Protocol for Preparative HPLC

While specific, validated preparative HPLC methods for this compound gadolinium are often proprietary, a general protocol can be outlined based on methods for similar compounds.

-

Column: A C18 reversed-phase column is typically used for the purification of porphyrin-like molecules.

-

Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient is optimized to achieve separation of the desired product from impurities.

-

Detection: A UV-Vis detector is used to monitor the elution, typically at the characteristic Soret-like band of the texaphyrin around 470 nm.[8]

-

Fraction Collection: Fractions corresponding to the main peak of this compound gadolinium are collected.

-

Post-Purification Processing: The collected fractions are pooled, and the solvent is removed under reduced pressure. The final product is often obtained as a solid after lyophilization.

Analytical Methods for Quality Control

Several analytical techniques are used to assess the purity and identity of the final this compound gadolinium product.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. An isocratic mobile phase of ammonium acetate, acetonitrile, and methanol has been reported for analytical purposes.[9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Used to determine the gadolinium content and to assess the stability of the complex.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the organic ligand.

-

UV-Vis Spectroscopy: Confirms the presence of the texaphyrin macrocycle through its characteristic absorption bands (a Soret-like band around 470 nm and a Q-like band around 740 nm).[8]

Quantitative Data from Purification and Analysis

The following table provides key analytical parameters for this compound gadolinium.

| Parameter | Method | Value/Range | Reference |

| HPLC Purity (Final Product) | HPLC | >95% (typical pharmaceutical grade) | - |

| Lower Limit of Quantitation (in plasma) | LC-MS/MS | - | [6] |

| Lower Limit of Quantitation (in plasma) | LC-FLS | 0.0057 µg/mL | [6] |

| UV-Vis Absorption Maxima (λmax) | UV-Vis Spec. | ~470 nm (Soret-like), ~740 nm (Q-like) | [8] |

Signaling Pathways and Cellular Mechanisms

This compound gadolinium's primary mode of action involves the generation of reactive oxygen species (ROS) through futile redox cycling, leading to the depletion of intracellular reducing agents like NADPH and glutathione.[1][3] This disrupts cellular redox homeostasis and can lead to apoptosis. One of the key targets of MGd is thioredoxin reductase, an enzyme crucial for maintaining the cellular redox state.[3]

Caption: Mechanism of action of this compound Gadolinium.

Conclusion

The synthesis and purification of this compound gadolinium are complex but well-established processes. The methodologies outlined in this guide, from the construction of the texaphyrin macrocycle to the final purification by preparative HPLC, provide a solid foundation for researchers and drug development professionals. The continued development of more efficient and greener synthetic routes will be crucial for the future clinical and research applications of this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. US8299206B2 - Method of synthesis of morpholino oligomers - Google Patents [patents.google.com]

- 3. Metallotexaphyrins as MRI-Active Catalytic Antioxidants for Neurodegenerative Disease: A Study on Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]

- 5. Metallotexaphyrins as MRI-Active Catalytic Antioxidants for Neurodegenerative Disease: A Study on Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cds.ismrm.org [cds.ismrm.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. lcms.cz [lcms.cz]

The Cellular Journey of Motexafin Gadolinium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and localization of Motexafin gadolinium (MGd), a redox-active drug with potential applications in cancer therapy. Understanding the cellular pharmacology of MGd is critical for optimizing its therapeutic efficacy and developing novel drug delivery strategies. This document synthesizes key findings on its entry into cells, subcellular distribution, and the experimental methodologies used to elucidate these processes.

Cellular Uptake of this compound Gadolinium

This compound gadolinium is a texaphyrin, an expanded porphyrin-like molecule, that demonstrates selective accumulation in tumor cells.[1][2] This preferential uptake is attributed to the higher metabolic rate of cancer cells.[2] The primary mechanism of MGd entry into malignant cells is through clathrin-dependent endocytosis.[3][4] This process involves the internalization of MGd into vesicles derived from the plasma membrane.

The uptake of MGd by glioma tumor cells has been shown to be both time- and concentration-dependent, with intracellular accumulation detected as early as 15-30 minutes after administration.[5][6]

Subcellular Localization of this compound Gadolinium

Following endocytosis, this compound gadolinium is trafficked to and accumulates in lysosomes.[3] This lysosomal localization is a critical aspect of its mechanism of action. In addition to lysosomes, studies have also demonstrated the presence of MGd in the cytoplasm of tumor cells.[6] Furthermore, in glioblastoma multiforme cells, MGd has been observed to be taken up by the majority of cell nuclei, a finding with significant implications for its use as a radiosensitizer.[7]

The selective accumulation of MGd in tumors has been established through magnetic resonance imaging (MRI) in clinical trials.[8] Studies in patients with glioblastoma multiforme have shown MGd uptake and retention in tumors, while it does not appear to cross the intact blood-brain barrier in detectable amounts.[9]

Quantitative Data on Cellular Uptake and Activity

The following tables summarize key quantitative data from in vitro and in vivo studies on this compound gadolinium.

| Parameter | Cell Line(s) | Concentration/Dose | Incubation Time | Key Finding | Reference(s) |

| In Vitro Uptake | Glioma cells | 100 µg/mL | 15-48 hours | Optimal concentration for uptake. | [5] |

| NCI-H460 and A549 (lung cancer) | 50 µM | Not specified | Modestly inhibited colony formation in H460. | [10] | |

| Enzyme Inhibition | Rat Thioredoxin Reductase | IC50 of 6 µM | Not applicable | Non-competitive inhibition. | [11] |

| Recombinant Mouse Ribonucleotide Reductase | IC50 of 2 µM (with 3 µM reduced human Trx) | Not applicable | Inhibition of RNR activity. | [11] | |

| Recombinant Mouse Ribonucleotide Reductase | IC50 of 6 µM (with 4 mM dithiothreitol) | Not applicable | Inhibition of RNR activity. | [11] | |

| In Vivo Tumor Growth Delay | A549 tumor xenografts in nude mice | 46 mg/kg i.v. qd x 5 | 5 days | Slight effect on tumor growth. | [10] |

| H460 tumor xenografts in nude mice | 46 mg/kg i.p. for 10 doses | 10 doses | Significant tumor growth delay. | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core experimental protocols used to study the cellular uptake and localization of MGd.

Cell Culture and Drug Treatment

Human cancer cell lines, such as A549 (lung cancer), PC3 (prostate cancer), and Ramos B-cell lymphoma, are commonly used.[12] Cells are cultured in appropriate media and conditions. For uptake studies, cells are treated with varying concentrations of this compound gadolinium for different time periods.[5][12]

Analysis of Cellular Uptake and Localization

Confocal Microscopy: This technique is used to visualize the subcellular localization of MGd.

-

Cells are grown on coverslips and treated with MGd.

-

After treatment, cells are washed and fixed.

-

The intrinsic fluorescence of MGd is then visualized using a confocal microscope to determine its distribution within the cell.[6][7]

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is employed to quantify the amount of gadolinium (and thus MGd) within cells or specific cellular fractions.

-

Cells are treated with MGd and harvested.

-

The cells are washed to remove extracellular drug.

-

The cell pellet is then digested, and the gadolinium content is measured by ICP-MS.[13]

Flow Cytometry: This method can be used to measure the uptake of fluorescently-labeled MGd or to assess downstream cellular effects like the generation of reactive oxygen species.[3]

Synchrotron Spectromicroscopy: This advanced technique provides high-resolution elemental mapping to determine the subcellular distribution of gadolinium.[7]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound gadolinium are a consequence of its ability to induce oxidative stress.[14][15]

References

- 1. This compound gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound gadolinium: gadolinium (III) texaphyrin, gadolinium texaphyrin, Gd-Tex, GdT2B2, PCI 0120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ascorbate and endocytosed this compound gadolinium induce lysosomal rupture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [논문]Ascorbate and endocytosed this compound gadolinium induce lysosomal rupture [scienceon.kisti.re.kr]

- 5. iscrm.uw.edu [iscrm.uw.edu]

- 6. Gliomas: this compound Gadolinium-enhanced Molecular MR Imaging and Optical Imaging for Potential Intraoperative Delineation of Tumor Margins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound-gadolinium taken up in vitro by at least 90% of glioblastoma cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multicenter phase Ib/II trial of the radiation enhancer this compound gadolinium in patients with brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MRI measurement of the uptake and retention of this compound gadolinium in glioblastoma multiforme and uninvolved normal human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. This compound gadolinium, a tumor-selective drug targeting thioredoxin reductase and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Activation of Platinum(IV) Prodrugs By this compound Gadolinium as a Redox Mediator: A New Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Redox cycling by this compound gadolinium enhances cellular response to ionizing radiation by forming reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Targets of Motexafin Gadolinium in Tumor Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motexafin Gadolinium (MGd), a synthetic metallotexaphyrin, is a promising anti-neoplastic agent that demonstrates selective accumulation in tumor cells.[1] Its mechanism of action is multifaceted, primarily revolving around the disruption of intracellular redox homeostasis, leading to oxidative stress and subsequent apoptosis.[2][3] This technical guide provides a comprehensive overview of the molecular targets of MGd in tumor cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Molecular Targets and Mechanism of Action

The anticancer activity of this compound Gadolinium is attributed to its ability to act as a redox mediator, catalyzing the oxidation of intracellular reducing agents to generate reactive oxygen species (ROS).[4][5] This process, often referred to as "futile redox cycling," disrupts the delicate balance of the cell's antioxidant systems.[3][6] The primary molecular targets implicated in this mechanism are Thioredoxin Reductase (TrxR) and Ribonucleotide Reductase (RNR).[2][7]

Inhibition of Thioredoxin Reductase (TrxR)

Thioredoxin reductase is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining the cellular redox state and is often overexpressed in cancer cells.[2] MGd acts as a non-competitive inhibitor of TrxR.[7] By inhibiting TrxR, MGd disrupts the regeneration of reduced thioredoxin, a critical antioxidant and electron donor for various cellular processes, including the synthesis of deoxyribonucleotides by ribonucleotide reductase.[7]

Inhibition of Ribonucleotide Reductase (RNR)

Ribonucleotide reductase is the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotides, the building blocks of DNA.[7] Its activity is essential for DNA replication and repair, making it a prime target for cancer therapy. MGd directly inhibits the activity of RNR, further contributing to its anti-proliferative effects.[7]

Data Presentation: Quantitative Analysis of MGd Activity

The following tables summarize the available quantitative data on the inhibitory activity of this compound Gadolinium against its primary molecular targets and its cytotoxic effects on various cancer cell lines.

Table 1: Enzymatic Inhibition of this compound Gadolinium

| Target Enzyme | Species/Source | Assay Condition | Inhibitor | IC50 (µM) | Kinetic Parameters | Reference(s) |

| Thioredoxin Reductase (TrxR) | Rat | Non-competitive inhibition | This compound Gadolinium | 6 | - | [2][7] |

| Ribonucleotide Reductase (RNR) | Recombinant Mouse | With 3 µM reduced human Trx | This compound Gadolinium | 2 | - | [7] |

| Ribonucleotide Reductase (RNR) | Recombinant Mouse | With 4 mM dithiothreitol | This compound Gadolinium | 6 | - | [7] |

| Thioredoxin Reductase 1 (TrxR1) | Human/Rat | NADPH-oxidizing substrate | This compound Gadolinium | - | Km = 8.65 µM | [7] |

Table 2: Cytotoxicity of this compound Gadolinium in Cancer Cell Lines

| Cell Line | Cancer Type | Treatment Conditions | Observed Effect | Reference(s) |

| A549 | Lung Cancer | 50 µM MGd for 22 hours | Increased oxidation of dichlorofluorescein acetate (B1210297) (DCFA), indicating ROS production. | [6] |

| PC3 | Prostate Cancer | Co-treatment with MGd and zinc acetate | Synergistic increases in intracellular free zinc, inhibition of TrxR, and cell death. | [8] |

| Ramos | B-cell Lymphoma | 100 µM MGd with 100 µM Zn and 100 µM ascorbate (B8700270) for 4-24 hours | Increased intracellular ROS production and apoptosis. | [6] |

| Multiple Myeloma Cell Lines (C2E3, 1-310, 1-414, 8226-RPMI, DOX-10V) | Multiple Myeloma | 50 µM MGd with 50-100 µM ascorbate for 24 hours | Complete inhibition of proliferation and induction of apoptosis. | [8] |

| A2780 | Ovarian Cancer | - | IC50 > 70 µM |

Signaling Pathways and Cellular Responses

The inhibition of TrxR and RNR by MGd, coupled with the generation of ROS, triggers a cascade of cellular events that ultimately lead to apoptosis.

Induction of Oxidative Stress

MGd catalyzes the transfer of electrons from cellular reductants like NADPH and ascorbate to molecular oxygen, resulting in the formation of superoxide (B77818) and hydrogen peroxide.[4] This surge in ROS overwhelms the cell's antioxidant capacity, leading to oxidative damage to proteins, lipids, and DNA.

Disruption of Zinc Homeostasis

MGd treatment has been shown to disrupt intracellular zinc metabolism.[8] This is characterized by an increase in free intracellular zinc levels and the upregulation of genes involved in zinc homeostasis, such as metallothioneins and the zinc transporter ZnT1.[8] The altered zinc levels can further contribute to oxidative stress and inhibit the activity of enzymes like TrxR.

Activation of Stress-Response Pathways

The cellular stress induced by MGd leads to the activation of several transcription factors and the upregulation of stress-response genes. Gene expression profiling has revealed the induction of genes regulated by:

-

Metal Response Element-Binding Transcription Factor-1 (MTF-1): In response to elevated intracellular zinc.[7]

-

Hypoxia-Inducible Factor-1 (HIF-1): Likely as a consequence of altered cellular redox state and oxygen consumption during redox cycling.[7]

-

NF-E2-Related Transcription Factor 2 (NRF2): A master regulator of the antioxidant response.[7]

Upregulated genes include those encoding for metallothioneins, heat shock proteins, and heme oxygenase.[5]

Induction of Apoptosis

The culmination of these cellular stresses is the induction of programmed cell death, or apoptosis.[3] MGd-induced apoptosis is mediated through the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[8]

Mandatory Visualizations

Caption: Mechanism of Action of this compound Gadolinium in Tumor Cells.

Caption: Experimental Workflow for Investigating MGd's Molecular Targets.

Experimental Protocols

Thioredoxin Reductase (TrxR) Inhibition Assay

This protocol is adapted from commercially available kits and literature descriptions for measuring TrxR activity in cell lysates.

Materials:

-

Tris-HCl buffer (pH 7.5)

-

EDTA

-

NADPH

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

TrxR specific inhibitor (for determining specific activity)

-

Cell lysis buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Culture cancer cells to the desired confluence and treat with various concentrations of this compound Gadolinium for the desired time.

-

Harvest cells and wash with cold PBS.

-

Lyse the cells in a suitable lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic proteins.

-

Determine the protein concentration of the lysate.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing Tris-HCl buffer, EDTA, and NADPH.

-

In a 96-well plate, add a specific volume of cell lysate to each well. For background control, add a TrxR specific inhibitor to a parallel set of wells.

-

Add the reaction mixture to each well.

-

Initiate the reaction by adding DTNB to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of increase in absorbance (ΔA412/min).

-

The TrxR specific activity is the difference between the rate in the absence and presence of the specific inhibitor.

-

Determine the IC50 value of this compound Gadolinium by plotting the percentage of TrxR inhibition against the log of MGd concentration.

-

Ribonucleotide Reductase (RNR) Inhibition Assay

This protocol is a synthesized method based on principles described in the literature for measuring RNR activity.

Materials:

-

HEPES buffer (pH 7.6)

-

Magnesium chloride (MgCl₂)

-

ATP

-

Dithiothreitol (DTT) or reduced thioredoxin

-

Radiolabeled ribonucleotide substrate (e.g., [³H]CDP)

-

Recombinant R1 and R2 subunits of RNR (if using a cell-free system) or cell lysate

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing HEPES buffer, MgCl₂, ATP, and DTT (or the thioredoxin system).

-

Add the source of RNR (recombinant enzyme or cell lysate) to the reaction mixture.

-

Add various concentrations of this compound Gadolinium to the respective reaction tubes.

-

-

Enzymatic Reaction:

-

Pre-incubate the reaction mixtures at 37°C for a short period.

-

Initiate the reaction by adding the radiolabeled ribonucleotide substrate (e.g., [³H]CDP).

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Reaction Quenching and Product Separation:

-

Stop the reaction by adding cold TCA.

-

The unreacted ribonucleotides can be separated from the deoxyribonucleotide product using various methods, such as anion exchange chromatography.

-

-

Measurement:

-

Quantify the amount of radiolabeled deoxyribonucleotide product using a scintillation counter.

-

-

Data Analysis:

-

Calculate the RNR activity as the amount of product formed per unit time.

-

Determine the IC50 value of this compound Gadolinium for RNR inhibition by plotting the percentage of inhibition against the log of MGd concentration.

-

Apoptosis Assay: Annexin V Staining

This is a standard flow cytometry-based protocol to detect apoptosis.

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

Annexin-binding buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Culture cancer cells and treat with this compound Gadolinium at various concentrations and for different time points. Include an untreated control.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin-binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate controls for setting compensation and gates.

-

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound Gadolinium.

-

Conclusion

This compound Gadolinium exerts its antitumor effects through a multi-pronged attack on the cellular redox and metabolic systems. Its primary molecular targets, thioredoxin reductase and ribonucleotide reductase, are critical for cancer cell survival and proliferation. By inhibiting these enzymes and inducing oxidative stress, MGd effectively pushes cancer cells towards apoptosis. The disruption of zinc homeostasis further exacerbates this effect. The detailed understanding of these molecular targets and the accompanying experimental protocols provide a solid foundation for further research and development of MGd and similar redox-active compounds as cancer therapeutics.

References

- 1. This compound gadolinium, a tumor-selective drug targeting thioredoxin reductase and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound gadolinium induces oxidative stress and apoptosis in hematologic malignancies [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound gadolinium and zinc induce oxidative stress responses and apoptosis in B-cell lymphoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activation of Platinum(IV) Prodrugs By this compound Gadolinium as a Redox Mediator: A New Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Motexafin Gadolinium: A Comprehensive Technical Guide on Pharmacokinetics and Biodistribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motexafin Gadolinium (MGd, Xcytrin®) is a texaphyrin-based metallodrug that has been investigated as a radiosensitizing agent in cancer therapy. Its unique mechanism of action, favorable pharmacokinetic profile, and selective tumor localization have made it a subject of significant interest in the field of oncology. This technical guide provides an in-depth overview of the pharmacokinetics and biodistribution of this compound Gadolinium, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways to support further research and development efforts.

Pharmacokinetics

The pharmacokinetic profile of this compound Gadolinium has been characterized in both preclinical animal models and human clinical trials. The drug exhibits linear pharmacokinetics and is cleared from the plasma without significant accumulation after multiple doses.[1]

Pharmacokinetic Parameters in Human Adults

A population pharmacokinetic (POP-PK) model was developed using data from 243 patients with brain metastases or glioblastoma multiforme who received this compound Gadolinium intravenously at doses of 4-5.3 mg/kg/day for 2 to 6.5 weeks.[2] The analysis revealed that a three-compartment open model best described the drug's pharmacokinetics.[2]

| Parameter | Value | Covariates and Effects | Reference |

| Clearance (CL) | Population Mean: Not explicitly stated | - 14% lower in women (weight-normalized clearance only 5% lower) - Decreased with increasing alkaline phosphatase, increasing age, and decreasing hemoglobin - Increased by approximately 30% with co-administration of phenytoin | [2] |

| Central Compartment Volume (V1) | Population Mean: Not explicitly stated | - 21% lower in women - Increased with increasing serum creatinine | [2] |

Pharmacokinetic Parameters in Mice

A study in CD1 mice receiving single or multiple daily intravenous (i.v.) or intraperitoneal (i.p.) injections of 40 mg/kg this compound Gadolinium was conducted to determine its pharmacokinetic profile and bioavailability.[3] A two-compartment model was found to be the most appropriate for describing the plasma concentration data.[3]

| Parameter | Route | Value | Notes | Reference |

| Elimination Half-life (T½β) | i.v. / i.p. | 12.9 hours | No accumulation was observed after seven daily doses. | [3] |

| Bioavailability (i.p.) | i.p. | 87.4% | Intraperitoneal dosing resulted in higher and more sustained plasma concentrations compared to intravenous administration. | [3] |

| Central Compartment Volume (Vc) | i.v. / i.p. | Larger than blood volume | [3] | |

| Tissue Compartment Volume | i.v. / i.p. | 38% of Vc | This suggests that this compound Gadolinium is not widely distributed into less well-perfused tissues. | [3] |

Biodistribution

A key feature of this compound Gadolinium is its selective accumulation and retention in tumor tissues.[4][5] This property is believed to be due to the higher metabolic rate of cancer cells.[6] Magnetic Resonance Imaging (MRI) can be used to non-invasively monitor the uptake and distribution of this paramagnetic drug.[1]

Studies in patients with glioblastoma multiforme (GBM) have shown that this compound Gadolinium is taken up by the tumor tissue during both loading and maintenance dosing schedules, with no significant decrease on non-dosage days.[7] Importantly, detectable quantities of the drug do not appear to cross the intact blood-brain barrier.[7]

Experimental Protocols

Population Pharmacokinetic Analysis in Humans

Study Design: Plasma samples were collected from 243 patients enrolled in three different clinical trials. Patients received intravenous infusions of this compound Gadolinium at doses ranging from 4 to 5.3 mg/kg/day for a duration of 2 to 6.5 weeks.[2]

Sample Analysis: The concentration of this compound Gadolinium in plasma samples was determined using liquid chromatography/mass spectroscopy (LC/MS).[2]

Pharmacokinetic Modeling: The pooled plasma concentration-time data were analyzed using population pharmacokinetic (POP-PK) methods. A three-compartment, open, POP-PK model was developed to evaluate the influence of various clinical variables on the drug's pharmacokinetics.[2]

Pharmacokinetic and Bioavailability Study in Mice

Animal Model: CD1 mice were used in this study.[3]

Dosing Regimen: The study was an open-label, four-arm, non-crossover design. Mice received either a single injection or seven daily injections of this compound Gadolinium at a dose of 40 mg/kg, administered either intravenously or intraperitoneally.[3]

Sample Collection: Blood samples were collected at various time points after drug administration.[3]

Sample Analysis: Plasma concentrations of this compound Gadolinium were determined.[3]

Pharmacokinetic Modeling: Population pharmacokinetic methods were employed to model the plasma concentration data, with a two-compartment model providing the best fit. The stability and predictive performance of the model were assessed using bootstrap procedures.[3]

Analytical Method for Plasma Concentration Determination

A sensitive high-performance liquid chromatographic (HPLC) assay has been developed for the quantification of this compound Gadolinium in human plasma.[3]

Sample Preparation: Proteins in the plasma samples are precipitated using a 50:50 (v/v) mixture of acetonitrile (B52724) and methanol (B129727).[3]

Internal Standard: this compound lutetium is used as the internal standard.[3]

Chromatography:

-

Column: ODS reversed-phase column.[3]

-

Mobile Phase: An isocratic mobile phase consisting of 100 mM ammonium (B1175870) acetate (B1210297) (pH 4.3), acetonitrile, and methanol in a ratio of 59:21:20 (v/v/v).[3]

-

Run Time: 30 minutes.[3]

Detection: Absorbance is measured at 470 nm.[3]

Performance:

-

Lower Limit of Quantitation (LLOQ): 0.01 µM.[3]

-

Linearity: The assay is linear in the concentration range of 0.01 to 30 µM.[3]

Signaling Pathways and Mechanism of Action

This compound Gadolinium's anticancer activity is attributed to its ability to function as a redox-active agent, leading to the generation of reactive oxygen species (ROS) and the disruption of key cellular processes.[5] Two primary mechanisms of action have been identified: the disruption of zinc metabolism and the inhibition of thioredoxin reductase.

Disruption of Zinc Metabolism

This compound Gadolinium treatment has been shown to increase the levels of intracellular free zinc.[8] This is achieved by mobilizing zinc from intracellular stores.[8] The elevated free zinc levels contribute to the drug's cytotoxic effects. This disruption in zinc homeostasis also leads to the upregulation of metallothionein (B12644479) and zinc transporter 1 (ZnT1) transcripts.[8]

Caption: Disruption of Zinc Metabolism by this compound Gadolinium.

Inhibition of Thioredoxin Reductase and Redox Cycling

This compound Gadolinium acts as a substrate for thioredoxin reductase (TrxR), a key enzyme in maintaining cellular redox balance.[5] It accepts electrons from NADPH, catalyzed by TrxR, and then transfers these electrons to molecular oxygen, generating superoxide (B77818) and other reactive oxygen species (ROS) in a process known as futile redox cycling.[5] This process depletes cellular reducing equivalents and induces oxidative stress, ultimately leading to apoptosis.[6]

References

- 1. Population pharmacokinetics and bioavailability of this compound gadolinium (Xcytrin) in CD1 mice following intravenous and intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Sensitive high-performance liquid chromatographic assay for this compound gadolinium and this compound lutetium in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Population pharmacokinetics of this compound gadolinium in adults with brain metastases or glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gadolinium: pharmacokinetics and toxicity in humans and laboratory animals following contrast agent administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

Motexafin Gadolinium: A Technical Guide to its Role in Reactive Oxygen Species Generation for Researchers and Drug Development Professionals

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of motexafin gadolinium (MGd) and its pivotal role in the generation of reactive oxygen species (ROS) within a therapeutic context. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, presents quantitative data from key studies, outlines detailed experimental protocols, and visualizes the intricate signaling pathways involved.

Executive Summary

This compound gadolinium (Xcytrin®) is a synthetic texaphyrin, a class of aromatic pentadentate porphyrin-like macrocycles, that has been investigated as a radiosensitizing and chemotherapeutic agent.[1] Its therapeutic efficacy is largely attributed to its ability to selectively accumulate in tumor cells and function as a potent redox-active agent.[2][3] MGd disrupts the delicate redox balance within cancer cells by catalyzing the production of cytotoxic reactive oxygen species, leading to oxidative stress and programmed cell death.[2][4] This guide will explore the fundamental biochemistry of this process, providing the technical details necessary for a thorough understanding of MGd's mechanism of action and its potential applications in oncology.

Core Mechanism: Futile Redox Cycling and ROS Generation

The primary mechanism by which this compound gadolinium generates ROS is through a process known as futile redox cycling.[5] MGd is an efficient electron acceptor and can be readily reduced by intracellular reducing agents.[2] This process is cyclical and self-propagating as long as the necessary substrates are available.

The core steps of this mechanism are as follows:

-

Reduction of this compound Gadolinium: Inside the cell, MGd accepts an electron from cellular reductants, such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) and ascorbate, to form a radical anion (MGd•⁻).[2][6] This reaction is significantly accelerated by cellular enzymes, most notably thioredoxin reductase (TrxR).[2][7]

-

Reaction with Molecular Oxygen: The MGd radical anion then rapidly transfers this electron to molecular oxygen (O₂), a process that regenerates the parent MGd molecule and produces a superoxide (B77818) radical (O₂•⁻).[2]

-

Generation of Downstream ROS: The superoxide radical is a precursor to a cascade of other highly reactive oxygen species. It can be dismutated to hydrogen peroxide (H₂O₂) either spontaneously or enzymatically by superoxide dismutase (SOD). H₂O₂ can then be further reduced to the highly damaging hydroxyl radical (•OH) via the Fenton or Haber-Weiss reactions, particularly in the presence of transition metals.

This continuous cycle of reduction and oxidation, with the concomitant production of ROS, is termed "futile" as it consumes reducing equivalents without producing metabolic energy, instead leading to a state of severe oxidative stress.[3]

Quantitative Data on this compound Gadolinium's Activity

The following tables summarize key quantitative data from various in vitro studies, providing insights into the potency and efficacy of this compound gadolinium.

Table 1: Kinetic Parameters of this compound Gadolinium with Thioredoxin Reductase

| Parameter | Value | Species | Reference |

| Km | 8.65 µM | Human/Rat | [7] |

| kcat/Km | 4.86 x 104 M-1s-1 | Human/Rat | [7] |

| IC50 (non-competitive inhibitor) | 6 µM | Rat | [7] |

Table 2: Cytotoxicity of this compound Gadolinium in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| HF-1 | Lymphoma | ~50 (with ascorbate) | 24 | [6] |

| C2E3 | Multiple Myeloma (dexamethasone-sensitive) | <50 (with ascorbate) | 24 | [6] |

| 1-310 | Multiple Myeloma (dexamethasone-resistant) | <50 (with ascorbate) | 24 | [6] |

| 8226-RPMI | Multiple Myeloma (chemotherapy-sensitive) | <50 (with ascorbate) | 24 | [6] |

| DOX-10V | Multiple Myeloma (chemotherapy-resistant) | <50 (with ascorbate) | 24 | [6] |

| A549 | Lung Cancer | Synergistic effects with zinc | 72 | [8] |

| PC3 | Prostate Cancer | Synergistic effects with zinc | 72 | [8] |

| Ramos | B-cell Lymphoma | Synergistic effects with zinc | 48 | [8] |

Table 3: Inhibition of Ribonucleotide Reductase by this compound Gadolinium

| Electron Donor | IC50 (µM) | Reference |

| 3 µM reduced human Trx | 2 | [7] |

| 4 mM dithiothreitol | 6 | [7] |

Signaling Pathways and Cellular Consequences

The generation of ROS by this compound gadolinium initiates a cascade of cellular events, ultimately leading to apoptosis and cell death. The primary signaling pathway implicated is the intrinsic, or mitochondrial, pathway of apoptosis.

Induction of the Mitochondrial Apoptotic Pathway

The accumulation of ROS causes significant damage to cellular components, including mitochondria. This leads to:

-

Loss of Mitochondrial Membrane Potential (ΔΨm): ROS-induced damage to the mitochondrial inner membrane results in the dissipation of the proton gradient, a key indicator of mitochondrial dysfunction.

-

Cytochrome c Release: The compromised mitochondrial outer membrane allows for the release of cytochrome c from the intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which then recruits and activates pro-caspase-9, forming the apoptosome complex. Activated caspase-9, an initiator caspase, then cleaves and activates effector caspases, such as caspase-3.

-

Execution of Apoptosis: Activated effector caspases orchestrate the dismantling of the cell by cleaving a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Studies have shown that in lymphoma cell lines, MGd treatment leads to the activation of caspase-9 but not caspase-8, confirming the involvement of the mitochondrial pathway.[9]

Gene Expression Changes and Stress Responses

Treatment with this compound gadolinium also induces significant changes in gene expression as the cell attempts to counteract the induced oxidative stress. This includes the upregulation of various stress-related genes, such as those encoding:

-

Metallothioneins: These are cysteine-rich proteins involved in metal homeostasis and detoxification of ROS.

-

Heat Shock Proteins: These molecular chaperones help to refold proteins damaged by oxidative stress.

-

Heme Oxygenase-1 (HO-1): This enzyme catabolizes heme to produce biliverdin, which is subsequently converted to the antioxidant bilirubin.

Furthermore, there is evidence to suggest the involvement of the NF-E2-related factor 2 (Nrf2) signaling pathway.[9] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), driving the expression of a battery of antioxidant and cytoprotective genes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound gadolinium's role in ROS generation.

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the amount of ROS present.

Protocol:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or on coverslips for microscopy) and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentrations of this compound gadolinium and/or other agents for the specified duration. Include appropriate positive (e.g., H₂O₂) and negative controls.

-

Loading with DCFH-DA: Remove the treatment medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add a working solution of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30-45 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.

-

Measurement: Add PBS or a suitable buffer to the wells. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.

-

Data Analysis: Quantify the fluorescence intensity and normalize to a measure of cell number or protein concentration if necessary. Express the results as a fold change relative to the untreated control.

Spectrophotometric Assay for NADPH Oxidation

Principle: The oxidation of NADPH to NADP⁺ can be monitored by the decrease in absorbance at 340 nm, as NADPH absorbs light at this wavelength while NADP⁺ does not. This assay can be used to measure the rate of NADPH consumption in the presence of this compound gadolinium and thioredoxin reductase.

Protocol:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

NADPH (e.g., 100-200 µM)

-

Purified thioredoxin reductase (e.g., 10-50 nM)

-

-

Baseline Measurement: Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm for a few minutes to ensure stability.

-

Initiation of Reaction: Add the desired concentration of this compound gadolinium to the cuvette, mix quickly, and immediately start recording the absorbance at 340 nm over time.

-

Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

Clonogenic Survival Assay

Principle: This assay assesses the ability of a single cell to proliferate and form a colony of at least 50 cells. It is a gold-standard method for determining the cytotoxic and radiosensitizing effects of a compound.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension of the desired cancer cell line.

-

Cell Seeding: Plate a known number of cells into 6-well plates or T25 flasks. The number of cells seeded will depend on the expected toxicity of the treatment and should be optimized to yield a countable number of colonies (e.g., 50-150).

-

Treatment: After allowing the cells to adhere (typically 24 hours), treat them with various concentrations of this compound gadolinium, with or without radiation.

-

Incubation: Incubate the plates for a period sufficient for colony formation (typically 10-14 days), ensuring the medium is changed as needed.

-

Fixation and Staining:

-

Aspirate the medium and wash the colonies gently with PBS.

-

Fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) for 10-15 minutes.

-

Stain the colonies with a 0.5% crystal violet solution for 20-30 minutes.

-

-

Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.

-

Data Analysis:

-

Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100% for the untreated control.

-

Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE/100).

-

Plot the surviving fraction as a function of drug concentration or radiation dose.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and pathways described in this guide.

Caption: A diagram illustrating the futile redox cycling of this compound gadolinium, leading to the generation of reactive oxygen species.

Caption: The signaling cascade of the intrinsic apoptotic pathway initiated by this compound gadolinium-induced ROS.

Caption: A generalized workflow for the in vitro evaluation of this compound gadolinium's effects on cancer cells.

Conclusion